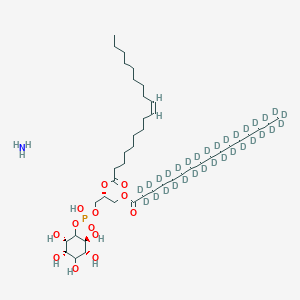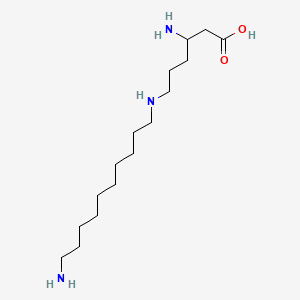
Elongation factor P-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elongation factor P-IN-2 is a compound that plays a crucial role in the process of protein synthesis within cells. It is a three-domain protein that binds between the P and E sites of the ribosome, near the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This compound is essential for the synthesis of stalling amino acid motifs, such as polyprolines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of elongation factor P-IN-2 involves complex synthetic routes. One method includes the use of isoforms and posttranslational modifications of the factor . The synthesis process is highly regulated and requires specific conditions to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is not widely documented. it is likely that the production involves large-scale synthesis using biotechnological methods, including the use of cell-free protein synthesizing systems .
Analyse Des Réactions Chimiques
Types of Reactions: Elongation factor P-IN-2 undergoes various types of chemical reactions, including phosphorylation and interactions with other proteins. It is involved in the translocation of messenger RNA and associated transfer RNAs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanosine nucleotides and calcium/calmodulin-dependent protein kinase III . The conditions for these reactions often involve specific pH levels and temperatures to ensure optimal activity.
Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated elongation factors and other modified proteins that play a role in protein synthesis .
Applications De Recherche Scientifique
Elongation factor P-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the regulation of translation. In biology, it is essential for understanding the role of elongation factors in cellular processes. In medicine, this compound is studied for its potential role in disease mechanisms and therapeutic targets. In industry, it is used in the production of proteins and other biotechnological applications .
Mécanisme D'action
The mechanism of action of elongation factor P-IN-2 involves its binding to the ribosome and facilitating the synthesis of stalling amino acid motifs. It interacts with the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This interaction helps in the translocation of messenger RNA and associated transfer RNAs, ensuring the accuracy and efficiency of protein synthesis .
Comparaison Avec Des Composés Similaires
Elongation factor P-IN-2 is similar to other elongation factors such as elongation factor Tu and elongation factor G. it is unique in its ability to alleviate ribosome stalling at polyproline motifs. Other similar compounds include eukaryotic initiation factor 5A and elongation factor 2, which also play roles in protein synthesis but have different specific functions and mechanisms .
Propriétés
Formule moléculaire |
C16H35N3O2 |
|---|---|
Poids moléculaire |
301.47 g/mol |
Nom IUPAC |
3-amino-6-(10-aminodecylamino)hexanoic acid |
InChI |
InChI=1S/C16H35N3O2/c17-11-7-5-3-1-2-4-6-8-12-19-13-9-10-15(18)14-16(20)21/h15,19H,1-14,17-18H2,(H,20,21) |
Clé InChI |
FTDVBAULTXNRQH-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCNCCCC(CC(=O)O)N)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


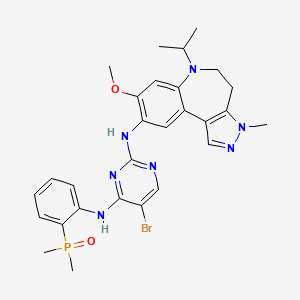
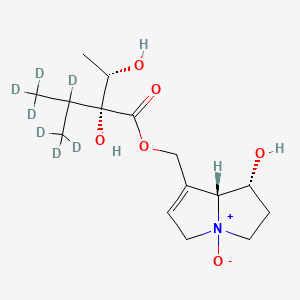
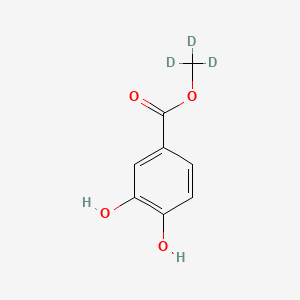
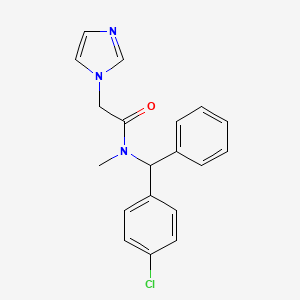
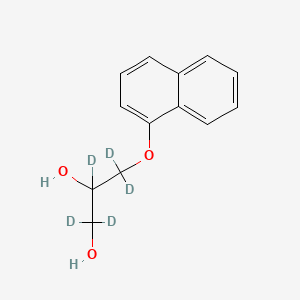
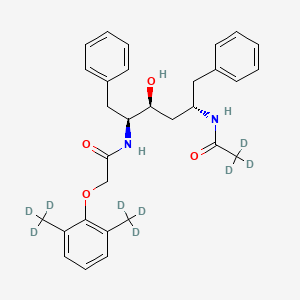
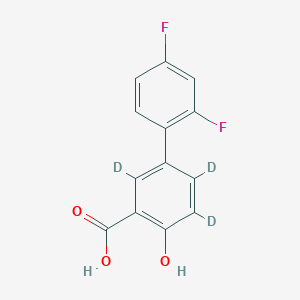
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)

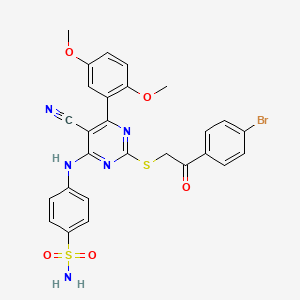
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

